molecular formula C10H18N2O3 B2503841 Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate CAS No. 1931921-55-9

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate

Cat. No. B2503841
CAS RN: 1931921-55-9
M. Wt: 214.265
InChI Key: AUMZVPIBXHUPHC-ZETCQYMHSA-N
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Description

The compound "Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate" is a chiral molecule that is relevant in the field of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. It is related to a family of piperidine derivatives, which are known for their utility in drug discovery and development due to their presence in a variety of medicinal compounds.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of protein tyrosine kinase inhibitors, was achieved through a multi-step process starting from 4-methylpyridinium, involving SN2 substitution, borohydride reduction, oxidation, and debenzylation with an overall yield of 80.2% . Similarly, the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates was performed using L-selectride, followed by the Mitsunobu reaction to afford the corresponding trans isomers . These methods demonstrate the versatility of synthetic approaches in generating piperidine derivatives with various substitutions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with multiple chiral centers and substituents affecting their three-dimensional conformation. For example, the crystal structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate revealed a porous three-dimensional network with hydrophobic channels, which is significant for understanding the compound's interactions and potential binding with biological targets .

Chemical Reactions Analysis

Piperidine derivatives undergo a variety of chemical reactions that are useful in further synthetic modifications. The tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, for instance, was reacted with BuLi and subsequently with bromoalkenes to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives . Additionally, the use of chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been shown to facilitate the synthesis of enantiomerically pure compounds, highlighting the importance of stereochemistry in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the synthesis of 2-amino-5-tert-butylpyridine demonstrated improved physicochemical properties over related compounds, which is crucial for drug-like properties and the understanding of metabolic clearance processes . The intermolecular hydrogen bonding and the formation of hydrophobic channels, as seen in the crystal structure of some derivatives, also play a role in the compound's physical properties and its potential as a pharmaceutical ingredient .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate and its derivatives are key intermediates in synthesizing various chemical compounds. Boev et al. (2015) demonstrated that tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, when reacted with L-selectride, produced tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. This reaction yielded cis isomers in quantitative yield, illustrating the compound's role in stereoselective synthesis processes (Boev et al., 2015). Furthermore, Didierjean et al. (2004) explored the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, highlighting the compound's utility in X-ray crystallographic studies to understand molecular packing and interactions (Didierjean et al., 2004).

Schiff Base Compounds and Thermal Analysis

Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate and coupled it with aromatic aldehyde to afford corresponding Schiff base compounds. These compounds were characterized using spectroscopic methods and X-ray crystallographic analysis, indicating the compound's role in the synthesis and structural characterization of novel chemical entities (Çolak et al., 2021).

Synthesis of Piperidine Derivatives

Moskalenko and Boev (2014) reported the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which were then cyclized into cis-isomers of N-Boc piperidine derivatives. This study highlights the compound's role in the stereoselective synthesis of piperidine derivatives, important structures in medicinal chemistry (Moskalenko & Boev, 2014).

Protein Tyrosine Kinase Inhibitor Synthesis

Xin-zhi (2011) elaborated on the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a significant intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process highlighted includes multiple steps such as SN2 substitution, borohydride reduction, and oxidation by Jones reagent, showcasing the compound's importance in synthesizing biologically active compounds (Xin-zhi, 2011).

properties

IUPAC Name

tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-7(11)4-5-8(12)13/h7H,4-6,11H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMZVPIBXHUPHC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CCC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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